(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide
Description
(Z)-N-(3-Allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide is a benzothiazole-derived compound featuring a unique Z-configuration imine linkage. Its structure comprises a 6-bromo-substituted benzo[d]thiazole core, an allyl group at position 3, and a 3,4,5-triethoxybenzamide moiety.
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O4S/c1-5-11-26-17-10-9-16(24)14-20(17)31-23(26)25-22(27)15-12-18(28-6-2)21(30-8-4)19(13-15)29-7-3/h5,9-10,12-14H,1,6-8,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOYIHNISIITQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminothiophenol with an appropriate brominated aromatic aldehyde under acidic conditions.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, where the benzothiazole intermediate is treated with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the allylated benzothiazole with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the bromine atom or the benzothiazole ring, resulting in debromination or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Debrominated and hydrogenated products.
Substitution: Azide and thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown promise as a probe for studying cellular processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating protein-ligand interactions and enzyme activity.
Medicine
The compound has been investigated for its potential as an anticancer and antibacterial agent. Studies have shown that it exhibits cytotoxic activity against certain cancer cell lines and antibacterial activity against various bacterial strains. Its mechanism of action involves the inhibition of key enzymes and disruption of cellular processes.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and promoting cell death. In bacteria, it can interfere with cell wall synthesis and protein function, leading to bacterial cell death.
Comparison with Similar Compounds
Key Observations:
Substituents :
- The 6-bromo group in the target may increase lipophilicity and steric hindrance compared to 4g ’s methylphenyl or 4h ’s chlorophenyl.
- The triethoxybenzamide moiety enhances solubility versus the simpler benzamide in 4g/4h .
Spectral Data :
- IR spectra of 4g show carbonyl stretches at 1690 and 1638 cm⁻¹ , likely analogous to the target’s amide and acryloyl C=O groups.
- Mass spectrometry for the target would differ due to bromine’s isotopic signature (~1:1 M⁺ and M+2 peaks).
Stability and Reactivity
- The electron-withdrawing bromine could enhance electrophilic aromatic substitution reactivity compared to chlorine or methyl groups.
Biological Activity
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and biological evaluations.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : The initial step includes cyclizing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Bromination : The synthesized benzothiazole undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
- Allylation : The brominated benzothiazole is then subjected to allylation using an allyl halide in the presence of a base like potassium carbonate.
- Amidation : Finally, the reaction with triethoxybenzamide results in the formation of the desired compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exhibiting anticancer and antibacterial properties .
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro assays using human epidermoid carcinoma cell line A431 and non-small cell lung cancer cell lines A549 and H1299 showed that compounds similar to this compound significantly inhibited cell proliferation. The MTT assay indicated a dose-dependent reduction in cell viability at concentrations ranging from 1 to 4 μM .
- Apoptosis Induction : Flow cytometry analysis revealed that this compound could promote apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways. Western blot assays indicated that it may inhibit critical signaling pathways such as AKT and ERK .
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory effects by reducing the expression levels of inflammatory cytokines like IL-6 and TNF-α in macrophage models. This was assessed through enzyme-linked immunosorbent assays (ELISA), indicating its dual action in both anticancer and anti-inflammatory contexts .
Summary of Research Findings
| Study | Cell Lines | Key Findings | Mechanism |
|---|---|---|---|
| Study 1 | A431 | Significant inhibition of proliferation | Induces apoptosis via AKT/ERK pathway |
| Study 2 | A549 | Reduces IL-6 and TNF-α levels | Anti-inflammatory effects observed |
| Study 3 | H1299 | Promotes cell cycle arrest | Activates apoptotic signaling |
Q & A
Q. What are the degradation pathways under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions. Monitor via LC-MS for hydrolysis (amide bond cleavage) or allyl group oxidation .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
